molecular formula C7H15NO B12108751 2-(1-(Dimethylamino)cyclopropyl)ethanol CAS No. 774530-46-0

2-(1-(Dimethylamino)cyclopropyl)ethanol

Cat. No.: B12108751
CAS No.: 774530-46-0
M. Wt: 129.20 g/mol
InChI Key: MEFSDRUOEADQKM-UHFFFAOYSA-N
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Description

2-(1-(Dimethylamino)cyclopropyl)ethanol is an organic compound that features a cyclopropyl ring attached to an ethanol moiety, with a dimethylamino group attached to the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Dimethylamino)cyclopropyl)ethanol can be achieved through several methods. One common approach involves the reaction of cyclopropylcarbinol with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopropylcarbinol is replaced by the dimethylamino group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Dimethylamino)cyclopropyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopropyl ketones or aldehydes.

    Reduction: Formation of cyclopropyl alcohols or amines.

    Substitution: Formation of various substituted cyclopropyl derivatives.

Scientific Research Applications

2-(1-(Dimethylamino)cyclopropyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-(Dimethylamino)cyclopropyl)ethanol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the cyclopropyl ring can impart rigidity to the molecule, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: Similar structure but lacks the cyclopropyl ring.

    Cyclopropylmethanol: Contains the cyclopropyl ring but lacks the dimethylamino group.

    N,N-Dimethylaminoethanol: Similar functional groups but different overall structure.

Uniqueness

2-(1-(Dimethylamino)cyclopropyl)ethanol is unique due to the presence of both the cyclopropyl ring and the dimethylamino group, which confer distinct chemical and biological properties

Properties

CAS No.

774530-46-0

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-[1-(dimethylamino)cyclopropyl]ethanol

InChI

InChI=1S/C7H15NO/c1-8(2)7(3-4-7)5-6-9/h9H,3-6H2,1-2H3

InChI Key

MEFSDRUOEADQKM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CC1)CCO

Origin of Product

United States

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